Dysprosium arsenide

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “Dysprosium arsenide”, dysprosium compounds have been synthesized through various methods. For instance, dysprosium carbonate nanoparticles were prepared through a direct precipitation method using Dy (NO 3) 3 and Na 2 CO 3 . Another study reported the synthesis of dysprosium oxide nanoparticles without applying calcination temperature .Chemical Reactions Analysis

Dysprosium can react with various substances. For instance, chemical reactions between dysprosium and carbon were studied in laser-heated diamond anvil cells at pressures of 19, 55, and 58 GPa and temperatures of ∼2500 K . Dysprosium also reacts with water, albeit slowly at room temperature, to form dysprosium hydroxide and hydrogen gas .Wissenschaftliche Forschungsanwendungen

Epitaxial Growth and Characterization

- Epitaxial Growth on Gallium Arsenide Substrates: Dysprosium arsenide (DyAs), along with dysprosium phosphide (DyP), shows promising characteristics in the context of improving high-temperature stable contacts to III-V semiconductors. DyAs/GaAs heterostructures have been studied for their potential in semiconductor technology. DyAs epilayers are reported to be n-type with significant carrier concentrations, making them of interest for semiconductor applications (Lee et al., 1998).

Applications in Magnetic Technologies

- Magnetic and Magnetocaloric Properties: Dysprosium, including its isotopes, has been explored for its magnetic phase transitions and structural rearrangements in crystalline lattices. This makes it significant for applications like magnetic refrigeration, magnetomechanical devices, and sensors (Chernyshov et al., 2005).

- Single Molecule Magnets: Dysprosium's utility in the field of single-molecule magnets (SMMs) is of considerable interest. It has been studied in different coordination chemistries for potential use in molecular spintronics and quantum computing (Day et al., 2018).

Electrochemical and Surface Science Properties

- Electrochemical Behavior: The study of dysprosium's electrochemical properties in various solvents and conditions offers insights for applications in electrochemistry and renewable energy technologies (Wyantuti et al., 2021).

- Improving Adherence in Metal-Oxide Interfaces: Dysprosium's impact on the adherence of metal-oxide interfaces, such as Al2O3/NiAl, is researched for enhancing material properties in high-temperature environments, which is crucial for various industrial applications (Zhang et al., 2013).

Advanced Material Development

- Nanofluid-Based Separation Techniques: Dysprosium is a key element in high-technology applications, and its selective extraction and separation from mixtures with other rare earth elements have been studied using nanofluid-based emulsion liquid membranes, highlighting its importance in material science and engineering (Raji et al., 2017).

- Ion Imprinted Polymer Particles: Research on dysprosium(III) ion imprinted polymer particles for selective preconcentration from aqueous solutions indicates potential applications in analytical chemistry and environmental monitoring (Biju et al., 2003).

Energy and High-Temperature Applications

- Advanced Heavy Water Reactor (AHWR) Use: Dysprosium's role as a neutron absorber in the fuel assembly of AHWR to achieve negative coolant void reactivity showcases its relevance in nuclear energy technology (Kannan & Ganesan, 2010).

- Improving Magnetic Properties: Studies on the effects of Dy on the magnetic properties of materials, such as its influence on the magnetic anisotropy of lanthanide ions in low-symmetry environments, are vital for developing advanced magnetic materials (Bernot et al., 2009).

Safety and Hazards

Zukünftige Richtungen

The future directions for dysprosium research could include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste . As the demand for dysprosium grows, driven by its critical role in high-strength magnets, wind turbines, and electric vehicles, understanding these aspects becomes increasingly important .

Eigenschaften

IUPAC Name |

arsanylidynedysprosium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Dy | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXIVYCVWJEMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As]#[Dy] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsDy | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104394 | |

| Record name | Dysprosium arsenide (DyAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.422 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium arsenide | |

CAS RN |

12005-81-1 | |

| Record name | Dysprosium arsenide (DyAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium arsenide (DyAs) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012005811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium arsenide (DyAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium arsenide (DyAs) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

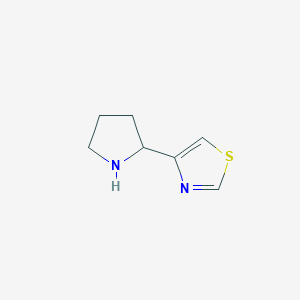

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)

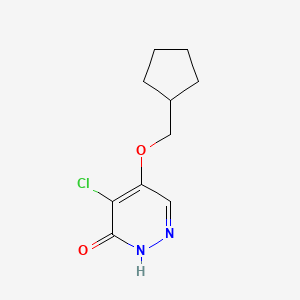

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)